molecular formula C21H22N2O5 B2452830 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide CAS No. 954676-45-0

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide

Cat. No. B2452830
M. Wt: 382.416
InChI Key: LGYISTMCHAMMBL-UHFFFAOYSA-N
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Description

The compound “N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide” is a complex organic molecule. It contains a benzodioxole group, an oxazolidinone group, and a phenylbutanamide group . The benzodioxole group is a fused ring system that is often found in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups . The benzodioxole group is a fused ring system, while the oxazolidinone group is a five-membered ring containing an oxygen and a nitrogen . The phenylbutanamide group is a linear chain with a phenyl ring at one end .

Scientific Research Applications

Anti-Inflammatory and Anticancer Applications

Compounds structurally related to "N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide" have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, a study by Küçükgüzel et al. (2013) developed novel derivatives that showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. This suggests a promising therapeutic potential for these compounds in treating various conditions without the associated side effects commonly observed with other medications (Ş. Küçükgüzel et al., 2013).

Neuroprotective and Anticonvulsant Effects

Another significant area of application is in the development of anticonvulsant and neuroprotective agents. Hassan, Khan, and Amir (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives, one of which showed promising results as an effective anticonvulsant with potential neuroprotective effects by lowering the levels of MDA and LDH, indicating its utility in searching for safer and more effective anticonvulsants (M. Z. Hassan, S. Khan, M. Amir, 2012).

Antidiabetic Agents

In the search for new antidiabetic agents, Nomura et al. (1999) identified 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as structurally novel antihyperglycemic agents, with one compound identified as a candidate drug for treating diabetes mellitus. This highlights the potential for derivatives of "N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide" in the development of new antidiabetic medications (M. Nomura et al., 1999).

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. Patel and Shaikh (2010) prepared derivatives that exhibited significant antimicrobial activity against various bacteria and fungal species, comparing favorably with standard drugs. This suggests the utility of "N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide" derivatives in developing new antimicrobial agents (N. Patel, Faiyazalam M. Shaikh, 2010).

Matrix Metalloproteinase (MMP) Inhibitors

In the context of tissue damage prevention, Incerti et al. (2018) designed and synthesized derivatives combining benzisothiazole and 4-thiazolidinone frameworks to affect the inflammatory/oxidative process, including inhibition of MMPs. One derivative demonstrated the ability to inhibit MMP-9 at nanomolar levels, highlighting its potential as an anti-inflammatory or wound healing agent (M. Incerti et al., 2018).

properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c24-20(8-4-7-15-5-2-1-3-6-15)22-12-17-13-23(21(25)28-17)16-9-10-18-19(11-16)27-14-26-18/h1-3,5-6,9-11,17H,4,7-8,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYISTMCHAMMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide

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